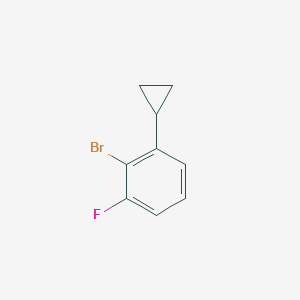
2-Bromo-1-cyclopropyl-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-cyclopropyl-3-fluorobenzene is an organic compound with the molecular formula C9H8BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, a cyclopropyl group at the first position, and a fluorine atom at the third position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-cyclopropyl-3-fluorobenzene typically involves the following steps:
-
Bromination of 1-cyclopropyl-3-fluorobenzene: : This step involves the selective bromination of 1-cyclopropyl-3-fluorobenzene using bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at room temperature.
-
Purification: : The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for bromination and purification can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-cyclopropyl-3-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The cyclopropyl group can be oxidized to form cyclopropanone derivatives.
Reduction Reactions: The bromine atom can be reduced to form 1-cyclopropyl-3-fluorobenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of 2-hydroxy-1-cyclopropyl-3-fluorobenzene or 2-alkoxy-1-cyclopropyl-3-fluorobenzene.
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of 1-cyclopropyl-3-fluorobenzene.
Scientific Research Applications
2-Bromo-1-cyclopropyl-3-fluorobenzene is utilized in various scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Material Science: In the development of novel materials with specific electronic or optical properties.
Chemical Biology: As a probe to study biological processes involving brominated and fluorinated aromatic compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-1-cyclopropyl-3-fluorobenzene in chemical reactions involves the following steps:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the bromine is attached.
Oxidation: The cyclopropyl group undergoes oxidative cleavage to form cyclopropanone derivatives.
Reduction: The bromine atom is reduced, leading to the formation of 1-cyclopropyl-3-fluorobenzene.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-cyclopropyl-4-fluorobenzene: Similar structure but with the fluorine atom at the fourth position.
2-Bromo-1-cyclopropyl-2-fluorobenzene: Similar structure but with the fluorine atom at the second position.
2-Bromo-1-cyclopropyl-3-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
2-Bromo-1-cyclopropyl-3-fluorobenzene is unique due to the specific positioning of the bromine, cyclopropyl, and fluorine groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This unique arrangement makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
2-bromo-1-cyclopropyl-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-9-7(6-4-5-6)2-1-3-8(9)11/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJCGVKPBLXUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434127-29-3 |
Source


|
| Record name | 2-bromo-1-cyclopropyl-3-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(2-chlorophenyl)methyl]-1-(2-ethoxyethyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2633276.png)
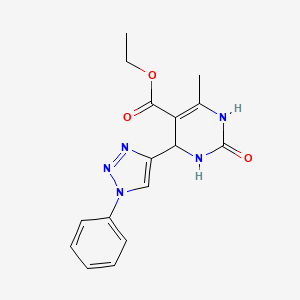
![4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2633281.png)
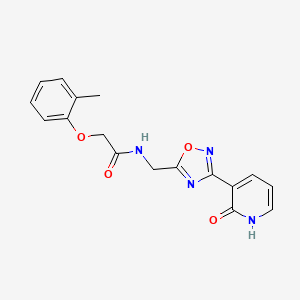
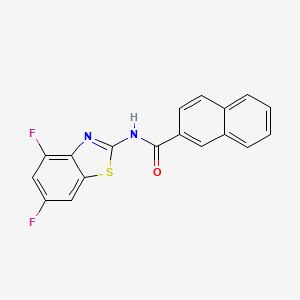
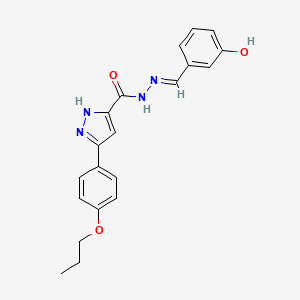
![2,4-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2633285.png)
![2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2633287.png)
![3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid](/img/structure/B2633289.png)
![3-(3-bromophenyl)-5-(2-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2633293.png)

![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2633295.png)
![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2633296.png)
![1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2633297.png)
